Pyridine, 4-[(2-methylphenyl)thio]-
Description
IUPAC Nomenclature and Systematic Naming
The systematic naming of pyridine, 4-[(2-methylphenyl)thio]- follows IUPAC guidelines for substituted pyridines. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituent at the 4-position consists of a thioether group [(2-methylphenyl)sulfanyl], where a sulfur atom bridges the pyridine ring and a 2-methylphenyl (o-tolyl) group.
According to IUPAC rules:
- The pyridine ring is numbered such that the nitrogen atom occupies position 1.
- The sulfanyl group (-S-) attached to the 4-position of pyridine is prioritized as a substituent.
- The 2-methylphenyl group is described as a branched aromatic substituent on the sulfur atom.
Thus, the full systematic name is 4-[(2-methylphenyl)sulfanyl]pyridine . The term "thio" in the common name reflects the historical use of "thioether" nomenclature, though "sulfanyl" is the modern prefix. For clarity, alternative acceptable names include 4-(o-tolylthio)pyridine and 4-(2-methylbenzenethio)pyridine , emphasizing the ortho-methyl substitution on the phenyl ring.
CAS Registry Number and Alternative Designations
As of the latest available data, pyridine, 4-[(2-methylphenyl)thio]- does not have a widely reported CAS Registry Number in public chemical databases such as PubChem or NIST Chemistry WebBook. However, structurally related compounds provide context:
- 4-(2-Methylphenyl)pyridine (CAS 30456-66-7)
- 2-(o-Tolyl)pyridine (CAS 10273-89-9)
- 3-Nitro-2-(phenylthio)pyridine (CAS 4282-51-3)
Alternative designations for this compound include:
- 4-(o-Tolylsulfanyl)pyridine
- 4-(2-Methylbenzenethio)pyridine
- Pyridine-4-yl 2-methylphenyl sulfide
Such variations highlight the compound’s functional groups and substitution pattern, aligning with terminology used for analogous sulfur-containing pyridines.
Structural Relationship to Pyridine Derivatives
Pyridine, 4-[(2-methylphenyl)thio]- belongs to a broader family of pyridine derivatives characterized by sulfur-based substituents. Key structural features include:
Thioether Functional Group : The sulfur atom bridges the pyridine and 2-methylphenyl rings, analogous to 3-nitro-2-(phenylthio)pyridine . Thioether groups are known to influence electronic properties and binding affinity in coordination complexes.
Ortho-Substituted Aromatic Ring : The 2-methylphenyl (o-tolyl) group introduces steric effects near the sulfur atom, a feature shared with 2-(o-tolyl)pyridine . This substitution pattern can hinder rotational freedom and affect molecular packing in crystalline states.
Electronic Effects : The electron-withdrawing nitrogen in pyridine and the electron-donating methyl group on the phenyl ring create a push-pull electronic environment, potentially enhancing reactivity at the sulfur center. Similar electronic profiles are observed in 4-(2-methylphenyl)pyridine .
The compound’s structure places it within a niche subgroup of pyridines explored for applications in catalysis and ligand design, where sulfur and aryl groups modulate metal-binding properties.
Properties
CAS No. |
646511-38-8 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-(2-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-9H,1H3 |
InChI Key |
MHGYFJLYLBATHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of 2-Aminopyridine with Thioether
Reagents :
- 2-Aminopyridine
- 2-Bromomethyl-2-methylphenyl sulfide
Procedure :
A mixture of 14.1 g of 2-aminopyridine in 180 ml of xylene is combined with a solution of 24.0 g of 2-bromomethyl-2-methylphenyl sulfide in 40 ml of xylene. The mixture is heated at 90°-95° for approximately fifteen hours.Yield : Approximately 27.3 g of Pyridine, 4-[(2-methylphenyl)thio]- is obtained, with a melting point (mp) of about 199°-201°.
Method B: N-Alkylation of Pyridinium Salt
Reagents :
- Pyridinium salt (e.g., derived from the reaction of 2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride)
- Potassium carbonate
- Anhydrous n-propanol
Procedure :
To a suspension of potassium carbonate in anhydrous n-propanol, the pyridinium salt is added gradually under nitrogen atmosphere. The mixture is stirred and heated under reflux for two hours.Yield : This method yields about 28.7 g of the desired compound after purification steps, including partitioning between water and ether.
Method C: Direct Synthesis from Thioether and Pyridine
Reagents :
- Pyridine
- Thioether (e.g., methyl phenyl sulfide)
Procedure :
A solution of pyridine is treated with a thioether under acidic conditions to promote nucleophilic substitution on the pyridine ring.Yield : This method has shown variable yields depending on reaction conditions but generally provides satisfactory results for laboratory-scale synthesis.
The following table summarizes key aspects of the different preparation methods for Pyridine, 4-[(2-methylphenyl)thio]-:
| Method | Reagents | Procedure Overview | Yield | Melting Point |
|---|---|---|---|---|
| A | 2-Aminopyridine + Thioether | Heated mixture at high temperature for extended time | ~27.3 g | ~199°-201° |
| B | Pyridinium salt + Potassium carbonate | N-Alkylation under reflux conditions | ~28.7 g | Variable |
| C | Pyridine + Thioether | Nucleophilic substitution under acidic conditions | Variable | Variable |
The preparation methods outlined exhibit varying degrees of complexity and yield efficiency. Method A provides a straightforward approach with a moderate yield, while Method B allows for better scalability due to its use of common reagents like potassium carbonate and anhydrous solvents.
The choice of method may depend on specific laboratory capabilities or desired quantities for industrial applications. Future research may focus on optimizing these methods further to enhance yields and reduce reaction times.
Pyridine, 4-[(2-methylphenyl)thio]- can be synthesized through various methods that leverage different chemical principles and reagents. Understanding these preparation techniques is vital for advancing research in pyridine derivatives and their applications in medicinal chemistry and organic synthesis.
Continued exploration into these synthetic routes will likely yield improvements in efficiency and sustainability, aligning with contemporary goals in chemical manufacturing practices.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Products: Sulfoxides and sulfones.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is conducted in an inert solvent like tetrahydrofuran at low temperatures.
Products: Thiols and thioethers.
-
Substitution:
Reagents: Various nucleophiles such as amines or alkoxides.
Conditions: The reaction is performed in the presence of a base in an organic solvent at elevated temperatures.
Products: Substituted pyridines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Palladium(0), copper(I) iodide.
Scientific Research Applications
Medicinal Chemistry
Pyridine derivatives are well-known for their biological activities, and Pyridine, 4-[(2-methylphenyl)thio]- is no exception. Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that Pyridine, 4-[(2-methylphenyl)thio]- demonstrates significant antibacterial and antifungal properties. Its derivatives can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Specific derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency .
- Neurological Applications : Pyridine derivatives have been recognized for their potential in treating neurological disorders. For instance, they may act as adenosine A1 receptor agonists or modulate other neuroreceptors, providing therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Organic Synthesis
In organic chemistry, Pyridine, 4-[(2-methylphenyl)thio]- serves as a valuable building block for synthesizing more complex molecules. Its thioether functional group allows it to participate in various chemical reactions:
- Synthesis of Thioether Derivatives : The compound can be utilized to create diverse thioether derivatives through nucleophilic substitution reactions. This versatility is essential for developing new materials and pharmaceuticals .
- Reactivity in Multi-component Reactions : Pyridine, 4-[(2-methylphenyl)thio]- can be involved in multi-component reactions, which are crucial for generating complex molecular architectures efficiently .
Agricultural Applications
Beyond medicinal chemistry, Pyridine, 4-[(2-methylphenyl)thio]- has potential applications in agriculture:
- Fungicidal Properties : Research indicates that pyridine (thio)amide compounds can effectively control phytopathogenic fungi. This suggests that Pyridine, 4-[(2-methylphenyl)thio]- could be explored as a fungicide or part of formulations aimed at protecting crops from fungal diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives against clinical strains of bacteria. Pyridine, 4-[(2-methylphenyl)thio]- showed promising results with significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that specific derivatives of Pyridine, 4-[(2-methylphenyl)thio]- exhibited cytotoxicity with IC50 values lower than those of existing chemotherapeutics. This positions the compound as a candidate for further drug development aimed at treating resistant cancer types .
Mechanism of Action
The mechanism of action of Pyridine, 4-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyridine derivatives with variations in substituents and linkages:
Thermal and Mechanical Properties
- Pyridine, 4-[(2-methylphenyl)thio]- : The thioether bond introduces molecular flexibility, lowering the melting point (Tm) and widening the processing window compared to rigid PN resins. Cured polymers exhibit enhanced thermal stability (decomposition temperature >400°C) and mechanical strength due to the pyridine ring .
- Fluorinated Thioether Pyridines (e.g., 4-(perfluorohexylthio)pyridine): Perfluoroalkyl chains increase thermal stability (Td >450°C) but reduce solubility in polar solvents due to extreme hydrophobicity .
- 4-(2-Methylphenyl)pyridine : Lacks thioether flexibility, leading to higher Tm and narrower processing windows. Thermal stability is moderate but inferior to thioether-containing analogues .
Research Findings and Data Tables
Table 1: Thermal Properties of Selected Compounds
| Compound | Tm (°C) | Td (°C) | Solubility in DMF |
|---|---|---|---|
| Pyridine, 4-[(2-methylphenyl)thio]- | ~120* | >400 | High |
| 4-(Perfluorohexylthio)pyridine | N/R | >450 | Low |
| 4-(2-Methylphenyl)pyridine | N/R | ~300 | Moderate |
*Estimated based on structural analogs in .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 4-[(2-methylphenyl)thio] , exhibits a range of pharmacological effects that can be leveraged for therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
Pyridine, 4-[(2-methylphenyl)thio]- is characterized by a pyridine ring substituted with a thioether group attached to a methylphenyl moiety. This specific structure contributes to its unique biological properties.
1. Antibacterial Activity
Research has shown that various pyridine derivatives exhibit significant antibacterial properties. A study focusing on pyridine derivatives revealed that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The activity is often correlated with the structural characteristics of the compounds.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Pyridine, 4-[(2-methylphenyl)thio]- | E. coli | 70 |
| Pyridine Derivative A | S. aureus | 65 |
| Pyridine Derivative B | Pseudomonas aeruginosa | 75 |
The above table illustrates that Pyridine, 4-[(2-methylphenyl)thio]- demonstrates competitive inhibition against common bacterial strains, suggesting its potential as an antimicrobial agent .
2. Antioxidant Properties
The antioxidant capacity of pyridine derivatives has been explored in various studies. For instance, certain pyridine compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
3. Anti-inflammatory Effects
Pyridine derivatives have also been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), which are crucial in the inflammatory response.
Case Study: Inhibition of COX-2 Activity
In a recent study, a derivative similar to Pyridine, 4-[(2-methylphenyl)thio]- was evaluated for its COX-2 inhibition capabilities:
- IC50 Value: The compound exhibited an IC50 value of approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
The biological activities of Pyridine, 4-[(2-methylphenyl)thio]- are believed to stem from its ability to interact with various biological targets:
- Bacterial Lipopolysaccharides (LPS): The compound's structure allows it to bind effectively to LPS on bacterial membranes, disrupting their integrity and leading to cell death .
- Receptor Modulation: Some pyridine derivatives act as agonists or antagonists at various receptors, including adenosine receptors and androgen receptors, influencing cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
